(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid
Description
Properties
Molecular Formula |
C46H74O19 |
|---|---|
Molecular Weight |
931.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C46H74O19/c1-19(18-59-41-36(54)33(51)31(49)28(17-47)62-41)9-14-46(58-6)20(2)29-27(65-46)16-26-24-8-7-22-15-23(10-12-44(22,4)25(24)11-13-45(26,29)5)61-43-39(35(53)34(52)38(63-43)40(56)57)64-42-37(55)32(50)30(48)21(3)60-42/h7,19-21,23-39,41-43,47-55H,8-18H2,1-6H3,(H,56,57)/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,41-,42+,43-,44+,45+,46-/m1/s1 |
InChI Key |
NEKHCXUHTYIAHJ-PSHODYQYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction
- Ethanol/MeOH Extraction : Plant material is dried, powdered, and refluxed with 50–95% ethanol or methanol. For example, 1 kg of D. nipponica rhizomes is extracted with 10 L of 70% ethanol at 60°C for 3 hours.
- Aqueous Extraction : In some protocols, water is used to extract polar saponins, followed by sequential partitioning with organic solvents (ethyl acetate, n-butanol) to isolate glycosides.
Key Parameters
- Temperature : 60–80°C for optimal saponin solubility.
- Solvent-to-Material Ratio : 8:1 to 12:1 (v/w) to ensure complete extraction.
Fractionation and Purification
Liquid-Liquid Partitioning
The crude extract is partitioned using solvents of increasing polarity:
Column Chromatography
- Silica Gel Chromatography : The n-butanol fraction is subjected to silica gel columns (200–300 mesh) eluted with chloroform-methanol-water (e.g., 8:2:1 to 4:1:0.1).
- Sephadex LH-20 : Further purification using methanol or aqueous methanol to separate glycosides by molecular weight.
- Diaion HP-20 Resin : Removes pigments and sugars via gradient elution with ethanol-water (20% → 95%).
Advanced Techniques
- Centrifugal Partition Chromatography (CPC) : A solvent system of ethyl acetate/n-butanol/water (3:2:5) resolves furostanol glycosides with >90% purity.
- Preparative HPLC : Final purification uses a C18 column (e.g., Purospher STAR RP-18e) with methanol-water gradients (70% → 90% methanol over 30 minutes).
Structural Confirmation
Spectroscopic Analysis
Hydrolysis Studies
- Acid Hydrolysis : Treatment with 1M HCl in methanol-water (1:1) releases aglycone (22-methoxyfurost-5-ene-3β,26-diol) and monosaccharides (glucose, rhamnose).
- Enzymatic Hydrolysis : β-Glucosidase confirms the β-configuration of glucuronic acid.
Optimization and Yield Data
Table 1. Comparison of Extraction Methods
Chemical Reactions Analysis
Types of Reactions
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Glycosylation and Substitutions
The biological activity and physicochemical properties of furostanol saponins are heavily influenced by glycosylation patterns and functional group substitutions. Below is a comparative analysis:
Key Observations:
- Sugar Moieties: Replacement of 6-deoxy-α-mannopyranosyl (target compound) with α-L-rhamnopyranosyl () or β-xylopyranosyl () alters hydrogen-bonding capacity and receptor specificity .
- Uronic Acid vs. Neutral Sugars: The glucopyranosiduronic acid in the target compound improves water solubility, making it more suitable for drug delivery than methyl-protodioscin .
- Methoxy Group : The 22α-methoxy group is conserved in many analogs and is critical for stabilizing the furostane conformation .
Physicochemical Properties
| Property | Target Compound | Methyl Protodioscin | Parvispinoside B |
|---|---|---|---|
| Molecular Weight | 1,065 g/mol | 1,051 g/mol | 1,265 g/mol |
| Solubility (Water) | High | Moderate | Low |
| Key Functional Groups | Uronic acid, methoxy | Methyl, neutral sugars | Branched neutral sugars |
Biological Activity
The compound (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is a complex glycosylated furostane derivative with significant biological potential. This article reviews its biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects, supported by various studies and case reports.
Structural Characteristics
This compound features a furostane backbone with multiple functional groups, including methoxy and glucopyranosyl moieties. The presence of sugar units enhances its bioavailability and interaction with biological targets, which can improve solubility and cellular uptake. The structural complexity contributes to its unique therapeutic profile compared to simpler analogs.
Anti-Inflammatory Effects
Research indicates that compounds similar to this furostane derivative exhibit notable anti-inflammatory properties. Glycosylated compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, studies have demonstrated that furostanol derivatives can suppress the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways.
Anti-Cancer Properties
The compound's potential as an anti-cancer agent has been explored in several studies. For instance, glycosylated furostane derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators such as p53. In vitro studies suggest that this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Anti-Diabetic Activity
The anti-diabetic effects of similar compounds have also been investigated. Research shows that glycosylated furostanes can enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism involves the modulation of glucose transporters and improvement of lipid metabolism.
Case Studies
- Case Study on Anti-Cancer Activity : A study conducted on human breast cancer cells demonstrated that treatment with a related furostanol glycoside resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Case Study on Anti-Diabetic Effects : In a diabetic rat model, administration of the compound led to a marked decrease in fasting blood glucose levels and improved insulin response, indicating its potential utility in managing diabetes.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
